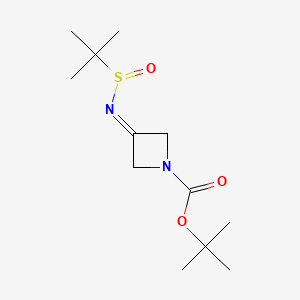

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-9(8-14)13-18(16)12(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBIXWHPZPUSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=NS(=O)C(C)(C)C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718471 | |

| Record name | tert-Butyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291487-32-5 | |

| Record name | tert-Butyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate

This technical guide provides a comprehensive overview of a plausible and robust synthetic protocol for tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate, a valuable building block for researchers, scientists, and drug development professionals. The synthesis is presented as a two-step process, commencing with the formation of a key ketone intermediate, followed by a condensation reaction to yield the final product.

Overall Synthetic Pathway

The synthesis begins with the oxidation of commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate. This intermediate is then condensed with an enantiopure sulfinamide, such as (R)-tert-butanesulfinamide, to afford the target N-sulfinylimine.

"tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate" mechanism of action

Technical Guide: tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on this compound

Disclaimer: Extensive research has revealed no publicly available data on the specific mechanism of action, biological activity, or quantitative pharmacological data for this compound. This guide, therefore, focuses on the synthesis of key precursors and the potential relevance of its structural motifs in medicinal chemistry, providing a foundational understanding for researchers interested in this molecule.

Introduction

This compound is a chiral molecule containing a unique combination of a Boc-protected azetidine ring and a tert-butylsulfinyl imine group. While its specific biological function remains uncharacterized in public literature, its structural components are of significant interest in drug discovery. The azetidine ring is a valuable scaffold in medicinal chemistry, and the use of tert-butanesulfinamide for the asymmetric synthesis of amines is a well-established methodology. This document provides a detailed overview of the synthetic routes to key intermediates and the general chemical properties of the title compound.

Chemical Properties

A summary of the known chemical properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₃S | [1] |

| Molecular Weight | 274.38 g/mol | [1] |

| CAS Number | 1291487-32-5 | [1] |

| Appearance | Solid | [1] |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)=NS(=O)C(C)(C)C | [1] |

| InChI Key | JOBIXWHPZPUSTM-UHFFFAOYSA-N | [1] |

Synthesis of Key Precursors

The synthesis of this compound would likely proceed through the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate. The following sections detail established protocols for the synthesis of this and related precursors.

Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

A common starting material for the synthesis of 3-substituted azetidines is 1-benzylazetidin-3-ol. The Boc-protected intermediate, tert-butyl 3-hydroxyazetidine-1-carboxylate, can be prepared via hydrogenolysis.

Experimental Protocol:

-

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in tetrahydrofuran (THF, 350 mL), add 5% Palladium on carbon (Pd/C, 1.75 g).

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

-

Upon completion, filter the reaction mixture through a suction filter to remove the catalyst.

-

Remove the solvent from the filtrate under vacuum to yield the crude tert-butyl 3-hydroxyazetidine-1-carboxylate.[2]

Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

The oxidation of the hydroxyl group to a ketone is a critical step. A green chemistry approach using a TEMPO-H₂O₂ system in a microchannel reactor has been reported.

Experimental Protocol:

-

Prepare a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) and TEMPO (0.18 g, 1.15 mmol) in dichloromethane (CH₂Cl₂, 120 mL) in a premixed reactor.

-

Pump this solution into a microchannel reactor at a flow rate of 6.5 g/min .

-

Simultaneously, pump a 30% hydrogen peroxide (H₂O₂) solution into the microchannel reactor at a flow rate of 4.5 g/min . The residence time in the reactor is 30 seconds.

-

Pump the resulting mixture into an oil-water separator for 20 minutes to isolate the organic phase containing the product.[2]

Proposed Synthesis of this compound

The final step would involve the condensation of tert-butyl 3-oxoazetidine-1-carboxylate with (R)- or (S)-tert-butanesulfinamide. This is a standard method for the formation of chiral sulfinyl imines.

Hypothetical Experimental Protocol:

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate in a suitable anhydrous solvent (e.g., THF or dichloromethane), add one equivalent of (R)- or (S)-tert-butanesulfinamide.

-

Add a dehydrating agent, such as titanium(IV) ethoxide or magnesium sulfate, to the mixture.

-

Stir the reaction at room temperature until the reaction is complete, as monitored by thin-layer chromatography or LC-MS.

-

Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography to yield this compound.

Potential Significance and Applications

The tert-butylsulfinyl imine moiety is a powerful tool in asymmetric synthesis, primarily for the preparation of chiral amines. The sulfinyl group acts as a chiral auxiliary, directing the stereoselective addition of nucleophiles to the imine carbon. The resulting sulfinamide can then be readily cleaved to afford the free amine.

Given this, this compound could serve as a versatile intermediate for the synthesis of chiral 3-aminoazetidine derivatives. These derivatives are important pharmacophores found in a variety of biologically active compounds.

Visualizations

Synthetic Workflow for Key Precursors

Caption: Synthetic pathway to the target compound.

Logical Relationship of Components

Caption: Structural components of the target molecule.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, its synthesis is feasible through established chemical transformations. The compound represents a potentially valuable building block for the creation of novel, chiral 3-aminoazetidine derivatives for use in drug discovery and development. Further research is warranted to explore the biological activities of this compound and its derivatives.

References

An In-depth Technical Guide on the Synthesis and Spectroscopic Characterization of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate is a specialized organic compound featuring a unique combination of a Boc-protected azetidine ring and a tert-butylsulfinylimino group. Azetidine moieties are of significant interest in medicinal chemistry due to their ability to impart desirable physicochemical properties to drug candidates. The chiral tert-butylsulfinyl group serves as a valuable stereochemical auxiliary in asymmetric synthesis, enabling the stereoselective preparation of chiral amines. This technical guide outlines the probable synthetic route and expected spectroscopic characteristics of the title compound, drawing parallels with well-documented analogues.

Proposed Synthesis

The synthesis of this compound is anticipated to proceed via a condensation reaction between tert-butyl 3-oxoazetidine-1-carboxylate and tert-butanesulfinamide. This reaction is a standard method for the formation of N-sulfinylimines from ketones and aldehydes.[1][2][3] The use of a dehydrating agent, often in conjunction with a Lewis acid catalyst, is typically required to drive the reaction to completion.

Experimental Protocol: General Procedure for the Synthesis of N-tert-butylsulfinyl Imines from Ketones [1][2][3]

This protocol is a generalized procedure and may require optimization for the specific substrates.

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)

-

(R)- or (S)-tert-Butanesulfinamide (1.0-1.2 eq)

-

Titanium(IV) ethoxide (Ti(OEt)₄) (1.5-2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF is added tert-butanesulfinamide.

-

Titanium(IV) ethoxide is added to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ketone is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The resulting suspension is filtered through a pad of celite, and the filter cake is washed with ethyl acetate.

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed reaction pathway for the synthesis.

Spectroscopic Data (Representative)

As explicit data for the title compound is unavailable, the following tables present expected and representative spectroscopic data based on the analysis of similar N-tert-butylsulfinyl imines and the constituent moieties.

Table 1: Representative ¹H NMR Data

| Protons | Chemical Shift (δ ppm) Range | Multiplicity | Notes |

| t-Bu (sulfinyl) | 1.10 - 1.30 | singlet (s) | 9H |

| t-Bu (Boc) | 1.40 - 1.55 | singlet (s) | 9H |

| Azetidine CH₂ | 4.00 - 4.50 | multiplet (m) | 4H |

Table 2: Representative ¹³C NMR Data

| Carbon | Chemical Shift (δ ppm) Range | Notes |

| C-(CH₃)₃ (sulfinyl) | 22.0 - 24.0 | |

| C-(CH₃)₃ (Boc) | 28.0 - 29.0 | |

| Azetidine CH₂ | 55.0 - 60.0 | |

| C-(CH₃)₃ (sulfinyl) | 56.0 - 58.0 | |

| C-(CH₃)₃ (Boc) | 79.0 - 81.0 | |

| C=O (Boc) | 155.0 - 157.0 | |

| C=N | 170.0 - 180.0 |

Table 3: Representative IR Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C=O stretch (carbamate) | 1690 - 1710 | Strong |

| C=N stretch (imine) | 1620 - 1650 | Medium |

| S=O stretch (sulfinamide) | 1070 - 1100 | Strong |

Table 4: Representative Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 275.15 | Calculated for C₁₂H₂₃N₂O₃S⁺ |

| [M+Na]⁺ | 297.13 | Calculated for C₁₂H₂₂N₂NaO₃S⁺ |

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression from commercially available or readily synthesized starting materials to the final product through a key bond-forming reaction.

Caption: Logical flow from starting materials to the final product.

Conclusion

While direct experimental data for this compound remains elusive in publicly accessible literature, this guide provides a robust framework for its synthesis and expected analytical characterization based on established chemical principles and data from analogous structures. Researchers and drug development professionals can utilize this information as a starting point for the synthesis and characterization of this and related compounds. The synthetic route is straightforward, and the expected spectroscopic signatures are distinct, allowing for unambiguous characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]

In-depth Technical Guide: tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate (CAS: 1291487-32-5)

Notice: Due to the limited availability of public information, a comprehensive technical guide with detailed experimental protocols, extensive quantitative data, and visualizations of signaling pathways for tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate could not be compiled. The following information is based on data from chemical suppliers and extrapolated knowledge from related chemical structures.

Core Compound Information

This compound is a heterocyclic organic compound containing an azetidine ring functionalized with a tert-butylsulfinylimino group and protected with a tert-butoxycarbonyl (Boc) group. Its primary identifier is the CAS Number 1291487-32-5.

Based on supplier information, this compound is categorized as a "Protein Degrader Building Block," strongly indicating its intended application as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The azetidine scaffold is a common feature in drug discovery, often used as a rigid core to orient functional groups.

| Property | Value | Source |

| CAS Number | 1291487-32-5 | Chemical Suppliers |

| Molecular Formula | C₁₂H₂₂N₂O₃S | Chemical Suppliers |

| Molecular Weight | 274.38 g/mol | Chemical Suppliers |

| Purity | Typically ≥95% | Chemical Suppliers |

| SMILES | CC(C)(C)OC(=O)N1CC(=NS(=O)C(C)(C)C)C1 | Chemical Suppliers |

Physicochemical Properties (Predicted)

Lacking experimentally determined data, the following properties are predicted based on the chemical structure.

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be proposed based on established organic chemistry principles, likely starting from a commercially available precursor.

Hypothetical Synthetic Pathway

A probable synthetic route would involve the condensation of tert-butyl 3-oxoazetidine-1-carboxylate with tert-butanesulfinamide . This reaction is a common method for the formation of sulfinylimines from ketones and sulfinamides, often catalyzed by a dehydrating agent or a Lewis acid.

Caption: Hypothetical synthesis of the target compound.

General Experimental Considerations (Not a Validated Protocol)

-

Reaction Setup: The reaction would likely be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

-

Solvent: A dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) would be suitable.

-

Dehydrating Agent/Catalyst: A Lewis acid like titanium(IV) isopropoxide or a dehydrating agent such as magnesium sulfate could be employed to drive the reaction towards the imine product.

-

Temperature: The reaction temperature could range from room temperature to reflux, depending on the reactivity of the starting materials and the catalyst used.

-

Work-up and Purification: After the reaction is complete, a standard aqueous work-up would be performed to remove the catalyst and any water-soluble byproducts. The crude product would then be purified by column chromatography on silica gel.

Note: This is a generalized and hypothetical procedure. Researchers should consult relevant literature for specific conditions for similar transformations and perform appropriate reaction optimization and characterization.

Applications in Drug Discovery

As a "Protein Degrader Building Block," this molecule is intended for use in the synthesis of PROTACs. The azetidine ring can serve as a rigid linker component, and the tert-butylsulfinylimino group could be a precursor to other functionalities or part of a ligand that binds to either the target protein or the E3 ligase.

Caption: Role in PROTAC development workflow.

Safety and Handling

Detailed toxicology data for this specific compound is not available. Standard laboratory safety precautions should be taken when handling this chemical. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized chemical building block with potential applications in the development of PROTACs for targeted protein degradation. While publicly available data is scarce, its structural features suggest it is a valuable tool for medicinal chemists and researchers in the field of drug discovery. Further research and publication of its synthesis and applications are needed to fully elucidate its potential.

"tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate" molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate is a specialized organic compound featuring a strained azetidine ring, a bulky tert-butyl protecting group, and a chiral tert-butylsulfinyl imine functionality. This unique combination of structural motifs makes it a valuable intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of complex nitrogen-containing heterocyclic scaffolds. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and its potential applications in the development of novel therapeutics.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Weight | 274.38 g/mol | |

| Empirical Formula | C₁₂H₂₂N₂O₃S | |

| CAS Number | 1291487-32-5 | |

| Appearance | Solid (predicted) | |

| SMILES String | CC(C)(C)OC(=O)N1CC(C1)=NS(=O)C(C)(C)C | |

| InChI Key | JOBIXWHPZPUSTM-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. The first step involves the oxidation of the hydroxyl group to a ketone, followed by a condensation reaction with tert-butanesulfinamide to form the target sulfinylimine.

Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

The oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate is a critical step. A common and efficient method involves a TEMPO-catalyzed oxidation.[1]

Experimental Protocol:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane (CH₂Cl₂), add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) (e.g., 0.02 equivalents) and potassium bromide (KBr) (e.g., 0.1 equivalents) in water.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (NaOCl) containing sodium bicarbonate (NaHCO₃) dropwise while maintaining the temperature below 5 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The formation of the N-tert-butanesulfinyl imine is achieved by the condensation of the ketone synthesized in Step 1 with tert-butanesulfinamide. This reaction is typically facilitated by a dehydrating agent to drive the equilibrium towards the product.[2][3][4]

Experimental Protocol:

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂), add tert-butanesulfinamide (1 to 1.2 equivalents).

-

Add a dehydrating agent. Titanium(IV) ethoxide (Ti(OEt)₄) (1.5 to 2 equivalents) is often effective for ketone condensations.[3][4] Alternatively, anhydrous copper(II) sulfate (CuSO₄) can be used.[3]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the workup will depend on the dehydrating agent used. For Ti(OEt)₄, the reaction is typically quenched by the slow addition of water or brine, and the resulting titanium salts are removed by filtration through celite. The filtrate is then extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

Caption: Synthetic route to this compound.

Applications in Drug Development

While specific biological activities of this compound have not been extensively reported, its structural components suggest significant potential as a versatile building block in drug discovery.

-

Asymmetric Synthesis of Amines: The chiral tert-butylsulfinyl group serves as an excellent chiral auxiliary, enabling the stereoselective addition of nucleophiles to the imine carbon.[5] Subsequent cleavage of the sulfinyl group under mild acidic conditions provides access to enantioenriched 3-aminoazetidine derivatives.[6] These chiral amines are valuable scaffolds in medicinal chemistry.

-

Intermediate for Bioactive Molecules: The precursor, tert-butyl 3-oxoazetidine-1-carboxylate, is a known building block for the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[7] This highlights the potential of its derivatives, including the title compound, in the synthesis of kinase inhibitors and other complex drug candidates.

-

Scaffold for Novel Chemical Entities: The strained azetidine ring is a desirable feature in modern drug design as it can impart favorable physicochemical properties such as improved solubility and metabolic stability. The imine functionality offers a handle for further chemical elaboration, allowing for the generation of diverse libraries of compounds for high-throughput screening.

Logical Relationship of Synthetic Components

The following diagram illustrates the logical relationship between the starting material, key intermediate, and the final product, emphasizing the crucial chemical transformations.

Caption: Key transformations in the synthesis of the target molecule.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its preparation from readily available starting materials via a plausible two-step synthesis makes it an accessible building block for medicinal chemists. The presence of the chiral sulfinyl imine on the strained azetidine core provides a powerful tool for the asymmetric synthesis of novel amine-containing compounds, paving the way for the discovery of new therapeutic agents. Further exploration of its reactivity and application in the synthesis of biologically active molecules is warranted.

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

"tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate" stability and storage

An In-depth Technical Guide to the Stability and Storage of tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the predicted stability and recommended storage conditions for the novel compound, this compound. Due to the absence of specific literature on this molecule, this guide synthesizes stability data from its core functional moieties: the Boc-protected azetidine ring and the N-tert-butylsulfinylimine group. It offers predicted degradation pathways, detailed experimental protocols for stability assessment, and best practices for storage to ensure the compound's integrity for research and drug development applications.

Introduction

This compound is a chiral synthetic intermediate that incorporates three key structural features: a strained four-membered azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a chiral tert-butylsulfinylimine. The stability of this molecule is paramount for its use in synthetic chemistry and drug discovery, as degradation can lead to impurities, reduced yields, and misleading biological data. This document outlines the potential stability liabilities based on an analysis of its constituent functional groups.

Predicted Chemical Stability

The overall stability of the target compound is dictated by the lability of the Boc group, the strained azetidine ring, and the sulfinylimine moiety.

Susceptibility to Acidic Conditions

The most significant stability concern is the compound's sensitivity to acid. Both the Boc protecting group and the tert-butylsulfinylimine are readily cleaved under acidic conditions. The imine linkage is particularly susceptible to hydrolysis in the presence of even mild protic acids, which can catalyze its conversion back to the corresponding ketone (or aldehyde) and tert-butanesulfinamide. The Boc group is also notoriously acid-labile, requiring strong acids like trifluoroacetic acid (TFA) for efficient removal, but can also degrade slowly in the presence of weaker acids.

Susceptibility to Basic Conditions

The molecule is expected to exhibit greater stability under basic conditions compared to acidic environments. The Boc group and the sulfinylimine are generally stable to a range of non-nucleophilic bases. However, strong nucleophilic bases could potentially attack the carbonyl of the Boc group or the sulfinylimine sulfur atom, leading to degradation.

Thermal and Photolytic Stability

While sulfinylimines are generally stable at room temperature, elevated temperatures can promote decomposition. The strained azetidine ring may also be susceptible to thermal ring-opening reactions. Photostability is not predicted to be a major issue, but exposure to high-energy UV light should be avoided as a general precaution for complex organic molecules.

Oxidative and Reductive Stability

The sulfur atom in the sulfinylimine is in a moderate oxidation state and could be susceptible to oxidation by strong oxidizing agents. The imine bond can be reduced by hydride reagents.

Predicted Degradation Pathways

The primary predicted degradation pathways involve acid-catalyzed hydrolysis of the sulfinylimine and cleavage of the Boc group.

Caption: Predicted acid-catalyzed degradation pathways.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower | Minimizes thermal degradation and slows potential hydrolytic decomposition. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which can cause hydrolysis. |

| Light | Amber vial or in the dark | Protects against potential photolytic degradation. |

| Container | Tightly sealed, high-quality glass vial | Prevents contamination and exposure to air and moisture. |

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Forced Degradation (Stress Testing) Protocol

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Acidic Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 0.1 M NaOH before analysis.

-

-

Basic Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours.

-

-

Thermal Degradation:

-

Store the solid compound at 80°C for 48 hours.

-

Dissolve in the initial solvent for analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to quantify the parent compound and detect any degradants.

Caption: Experimental workflow for forced degradation studies.

Summary and Conclusion

While specific stability data for this compound is not publicly available, a detailed analysis of its functional groups provides a strong predictive framework for its handling and storage. The compound is expected to be highly sensitive to acidic conditions and moisture, leading to hydrolysis of the sulfinylimine and cleavage of the Boc group. Therefore, stringent anhydrous and low-temperature storage conditions are critical. The experimental protocols outlined in this guide provide a robust starting point for researchers to formally assess the stability of this novel compound, ensuring its quality and reliability in future applications.

An In-depth Technical Guide to the Starting Materials for tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the key starting materials required for the preparation of tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate, a valuable building block in medicinal chemistry. This document details the necessary precursors and outlines the synthetic pathways, including experimental protocols and quantitative data to facilitate its application in research and drug development.

Core Synthetic Strategy

The synthesis of this compound hinges on the condensation of two primary starting materials: tert-butyl 3-oxoazetidine-1-carboxylate and (R)-2-methyl-2-propanesulfinamide . The overall synthetic approach is a convergent one, where these two key intermediates are prepared separately and then combined in a final condensation step to yield the target molecule.

The synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Synthesis of Starting Material 1: tert-Butyl 3-oxoazetidine-1-carboxylate

This key intermediate is a versatile building block in its own right and is typically prepared via the oxidation of the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

The synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate can be achieved from 1-benzylazetidin-3-ol through a debenzylation followed by a Boc-protection step.

Experimental Protocol:

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), 5% Pd/C (1.75 g) is added. The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 20 hours. Following the completion of the reaction, the mixture is filtered, and the solvent is removed under vacuum to yield the crude product. This is then dissolved in a suitable solvent and reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to afford the Boc-protected product.[1]

| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Quantity |

| 1-Benzylazetidin-3-ol | 163.22 | 214.4 | 35.0 g |

| 5% Pd/C | - | - | 1.75 g |

| THF | - | - | 350 mL |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 173.21 | 37.1 | - | ~90% (literature) |

Step 2: Oxidation to tert-Butyl 3-oxoazetidine-1-carboxylate

The hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate is oxidized to a ketone using a TEMPO-catalyzed oxidation.

Experimental Protocol:

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL), a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) are added at a temperature between -15 to 5 °C. A mixture of KHCO₃ (104 g) and a 12% aqueous solution of NaClO (86 g) in water (389 mL) is then slowly added, and the reaction is stirred for 30 minutes. The reaction is quenched with a 15% aqueous solution of sodium thiosulfate.[1]

| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Quantity |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 173.21 | 57.7 | 10.0 g |

| TEMPO | 156.25 | 1.15 | 0.18 g |

| NaClO (12% solution) | 74.44 | - | 86 g |

| CH₂Cl₂ | - | - | 200 mL |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| tert-Butyl 3-oxoazetidine-1-carboxylate | 171.19 | 9.88 | - | High (literature) |

Synthesis of Starting Material 2: (R)-2-Methyl-2-propanesulfinamide

(R)-2-Methyl-2-propanesulfinamide, also known as (R)-tert-butanesulfinamide, is a chiral auxiliary widely used in asymmetric synthesis. It can be prepared from di-tert-butyl disulfide.

Step 1: Asymmetric Oxidation of Di-tert-butyl disulfide

The synthesis begins with the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate.

Experimental Protocol:

A detailed procedure can be found in Organic Syntheses, coll. vol. 82, p. 157 (2005). The process typically involves the use of a chiral catalyst, such as a vanadium complex with a chiral ligand, and an oxidant like hydrogen peroxide.

Step 2: Conversion to (R)-2-Methyl-2-propanesulfinamide

The resulting (R)-tert-butyl tert-butanethiosulfinate is then reacted with a nitrogen source, such as lithium amide in liquid ammonia, to furnish the desired sulfinamide.

Experimental Protocol:

A detailed procedure can be found in Organic Syntheses, coll. vol. 82, p. 157 (2005). The thiosulfinate is treated with lithium amide in liquid ammonia to afford the final product.

| Reactant | Molecular Weight ( g/mol ) |

| Di-tert-butyl disulfide | 178.38 |

| (R)-tert-Butyl tert-butanethiosulfinate | 194.38 |

| Lithium amide | 22.96 |

| Product | Molecular Weight ( g/mol ) |

| (R)-2-Methyl-2-propanesulfinamide | 121.21 |

Final Condensation Reaction

The final step involves the condensation of tert-butyl 3-oxoazetidine-1-carboxylate with (R)-2-methyl-2-propanesulfinamide to form the target N-sulfinylimine. This reaction is typically catalyzed by a Lewis acid, with titanium(IV) ethoxide being a common and effective choice for the formation of imines from ketones.

Caption: Final condensation reaction.

Experimental Protocol (General Procedure):

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as THF or CH₂Cl₂, is added (R)-2-methyl-2-propanesulfinamide (1.0-1.2 eq). Subsequently, titanium(IV) ethoxide (1.5-2.0 eq) is added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). The reaction is then quenched, typically with brine, and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data (Representative):

While a specific literature report for this exact reaction with yield and spectroscopic data was not identified within the scope of this search, based on similar reactions, a yield of 70-90% can be anticipated.

Characterization Data (Predicted for this compound):

-

¹H NMR (CDCl₃, 400 MHz): δ 4.80-4.60 (m, 4H, CH₂-N-CH₂), 1.47 (s, 9H, C(CH₃)₃), 1.25 (s, 9H, S-C(CH₃)₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.1 (C=N), 156.0 (C=O), 81.0 (O-C(CH₃)₃), 60.0 (S-C(CH₃)₃), 58.5 (CH₂-N-CH₂), 28.3 (O-C(CH₃)₃), 22.5 (S-C(CH₃)₃).

-

MS (ESI): m/z calculated for C₁₂H₂₂N₂O₃S [M+H]⁺, found.

This technical guide provides a foundational understanding of the synthesis of the starting materials for this compound. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and to optimize the reaction conditions for their specific needs.

References

An In-depth Technical Guide to tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate is a chiral synthetic intermediate of significant interest in medicinal chemistry. Its structure combines a strained four-membered azetidine ring, a crucial motif in modern drug discovery, with a tert-butanesulfinylimino group, a well-established chiral auxiliary. This guide provides a comprehensive review of the synthesis, characterization, and strategic applications of this molecule, particularly highlighting its role as a precursor to chiral 3-aminoazetidines. These derivatives are key building blocks for a range of biologically active agents, including Janus kinase (JAK) inhibitors used in the treatment of autoimmune disorders.

Introduction

The azetidine ring is a privileged scaffold in drug development, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while providing a rigid three-dimensional structure for precise ligand-receptor interactions. Chiral amines, particularly on the 3-position of the azetidine ring, are of high value. The title compound, this compound, serves as a critical intermediate for the stereoselective synthesis of these valuable 3-aminoazetidine derivatives.

The molecule's core utility stems from the condensation of N-Boc-3-azetidinone with a chiral tert-butanesulfinamide. The resulting sulfinimine is then diastereoselectively reduced to furnish the chiral amine. This guide details the synthetic protocols, quantitative data, and the logical workflow for its application in pharmaceutical research.

Synthesis and Mechanism

The primary synthesis of this compound involves a titanium-mediated condensation reaction. The precursor, tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone), is a commercially available building block used in the synthesis of various pharmaceutical agents, including the JAK inhibitor Baricitinib.[1][2][3]

The reaction proceeds by treating N-Boc-3-azetidinone with either (R)- or (S)-tert-butanesulfinamide in the presence of a Lewis acid, typically a titanium(IV) alkoxide like titanium(IV) isopropoxide or ethoxide. The Lewis acid activates the ketone towards nucleophilic attack by the sulfinamide, leading to the formation of the corresponding N-tert-butylsulfinylimine.

Synthetic Workflow Diagram

The logical flow from the starting ketone to the final chiral amine product is illustrated below. The title compound is the key intermediate that dictates the stereochemistry of the final product.

Caption: Synthetic workflow for the formation and reduction of the target sulfinimine.

Experimental Protocol: Synthesis

This protocol is a representative example compiled from standard organic synthesis practices for sulfinimine formation.

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)

-

(R)-tert-butanesulfinamide (1.1 eq)

-

Titanium(IV) isopropoxide (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 3-oxoazetidine-1-carboxylate and anhydrous THF.

-

Add (R)-tert-butanesulfinamide to the solution.

-

Slowly add titanium(IV) isopropoxide to the stirred mixture at room temperature.

-

Heat the reaction mixture to 60-65 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of celite, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the pure tert-butyl 3-((R)-tert-butylsulfinylimino)azetidine-1-carboxylate.

Quantitative Data and Characterization

While specific quantitative data for the title compound is sparse in publicly accessible literature, data for its precursor, tert-butyl 3-oxoazetidine-1-carboxylate, is well-documented. The success of the condensation reaction is typically high, with yields often exceeding 90% for similar substrates.

| Property | Value (for precursor N-Boc-3-azetidinone) | Reference |

| Molecular Formula | C₈H₁₃NO₃ | [3] |

| Molecular Weight | 171.19 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 47-52 °C | [1] |

| Boiling Point | 251.3±33.0 °C (predicted) | [1] |

| Purity (Assay) | ≥97.0% | [1] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, HRMS) for the title compound would be found in specific research articles and their supplementary information, but is not available from the general search results.

Application in Drug Development

The primary application of this intermediate is its role as a precursor to chiral 3-aminoazetidines, which are building blocks for complex active pharmaceutical ingredients (APIs).[4][5] A prominent example is the synthesis of inhibitors for Janus kinases (JAKs), a family of enzymes crucial to inflammatory signaling pathways.[1]

Role in JAK Inhibitor Synthesis

Baricitinib is an oral JAK1/JAK2 inhibitor used to treat rheumatoid arthritis.[1][2] Its synthesis utilizes azetidine-based intermediates. The chiral amine derived from the title compound can be further elaborated to construct the core of similar next-generation kinase inhibitors. The JAK-STAT signaling pathway is a key target for these drugs.

JAK-STAT Signaling Pathway

Caption: Simplified JAK-STAT pathway and the intervention point for inhibitors.

Conclusion

This compound is a specialized but highly valuable chiral intermediate. Its synthesis provides a reliable and stereocontrolled route to 3-aminoazetidines, which are integral components of several modern pharmaceuticals. The methodologies associated with its synthesis and its strategic position in the development of drugs targeting pathways like JAK-STAT underscore its importance for professionals in medicinal chemistry and drug discovery. Further research into the applications of its derivatives will likely continue to yield novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 5. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis using tert-Butyl 3-(tert-butylsulfinylimino)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral amines, particularly those incorporated into strained ring systems like azetidines, are valuable building blocks for a wide range of biologically active molecules. The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis, and tert-butanesulfinamide has emerged as a highly effective and versatile chiral auxiliary for the synthesis of chiral amines.[1][2][3] This is attributed to its ability to readily condense with ketones and aldehydes to form stable N-tert-butylsulfinyl imines. The sulfinyl group then directs nucleophilic attack to one face of the C=N double bond with high diastereoselectivity.[3][4] The auxiliary can be easily cleaved under mild acidic conditions to afford the desired chiral amine.[1][3]

This document provides detailed application notes and protocols for the use of tert-butyl 3-(tert-butylsulfinylimino)azetidine-1-carboxylate as a key intermediate in the asymmetric synthesis of chiral 3-aminoazetidine derivatives. This chiral sulfinylimine serves as a versatile electrophile for the diastereoselective addition of a variety of nucleophiles.

Synthesis of tert-Butyl 3-(tert-butylsulfinylimino)azetidine-1-carboxylate

The title compound is synthesized via the condensation of commercially available tert-butyl 3-oxoazetidine-1-carboxylate with enantiopure (R)- or (S)-tert-butanesulfinamide. The reaction is typically catalyzed by a Lewis acid, such as titanium(IV) ethoxide or copper(II) sulfate, to facilitate the dehydration process.

Experimental Protocol: Synthesis of (R)-tert-Butyl 3-(tert-butylsulfinylimino)azetidine-1-carboxylate

-

To a round-bottom flask charged with a magnetic stir bar, add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq).

-

Add anhydrous dichloromethane (CH₂Cl₂) as the solvent (approximately 0.2 M concentration).

-

To this solution, add titanium(IV) ethoxide (Ti(OEt)₄, 1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of brine.

-

Filter the mixture through a pad of celite to remove the titanium salts.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-tert-butyl 3-(tert-butylsulfinylimino)azetidine-1-carboxylate.

Applications in Asymmetric Synthesis: Diastereoselective Nucleophilic Additions

The chiral N-tert-butylsulfinyl imine is a powerful electrophile for the asymmetric addition of various nucleophiles, leading to the formation of highly enantioenriched 3-aminoazetidine derivatives. The stereochemical outcome of the reaction is dictated by the stereochemistry of the sulfinyl group. The general mechanism involves the formation of a six-membered chair-like transition state where the nucleophile attacks the imine carbon from the less sterically hindered face, opposite to the bulky tert-butyl group of the sulfinyl moiety.

Diastereoselective Addition of Grignard Reagents

The addition of Grignard reagents to N-tert-butylsulfinyl imines is a well-established method for the synthesis of chiral amines with high diastereoselectivity.[5]

Table 1: Diastereoselective Addition of Grignard Reagents

| Entry | Grignard Reagent (R-MgX) | Product (R group at C3) | Diastereomeric Ratio (d.r.) |

| 1 | MeMgBr | Methyl | >95:5 |

| 2 | EtMgBr | Ethyl | >95:5 |

| 3 | PhMgBr | Phenyl | >90:10 |

| 4 | VinylMgBr | Vinyl | >90:10 |

Experimental Protocol: Diastereoselective Addition of Methylmagnesium Bromide

-

To a solution of (R)-tert-butyl 3-(tert-butylsulfinylimino)azetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 3-6 hours.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, tert-butyl 3-((R)-tert-butylsulfinamido)-3-methylazetidine-1-carboxylate, can be purified by flash column chromatography.

Cleavage of the Sulfinyl Group

The tert-butylsulfinyl auxiliary can be readily removed under mild acidic conditions to yield the free amine.

Experimental Protocol: Deprotection of the Sulfinyl Group

-

Dissolve the purified sulfinamide product (1.0 eq) in methanol (MeOH).

-

Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M, 2-3 eq) at room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the desired chiral 3-aminoazetidine derivative.

Visualizations

Caption: Synthetic workflow for asymmetric synthesis.

Caption: Stereochemical control model.

References

- 1. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

Application Notes and Protocols for Chiral Amine Synthesis using tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 3-aminoazetidine derivatives utilizing the chiral auxiliary, tert-butylsulfinamide, through the key intermediate, tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate . The methodologies outlined herein are designed to guide researchers in the stereoselective synthesis of valuable building blocks for drug discovery and development.

Introduction

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as improved metabolic stability and aqueous solubility. The stereoselective synthesis of 3-aminoazetidines, therefore, represents a significant area of interest. The use of Ellman's chiral tert-butanesulfinamide auxiliary provides a robust and highly stereoselective method for the preparation of chiral amines. This approach involves the condensation of the chiral auxiliary with a ketone to form a N-sulfinylimine, which then undergoes diastereoselective nucleophilic addition. Subsequent removal of the auxiliary yields the desired chiral amine.

This document details the multi-step synthesis of chiral 3-substituted-3-aminoazetidines, commencing with the preparation of the key precursor, tert-butyl 3-oxoazetidine-1-carboxylate.

Overall Synthetic Pathway

The synthesis of chiral 3-aminoazetidine derivatives can be envisioned as a three-stage process:

-

Synthesis of the Ketone Precursor: Preparation of tert-butyl 3-oxoazetidine-1-carboxylate.

-

Formation of the Chiral Iminating Agent and Nucleophilic Addition: Synthesis of this compound and subsequent diastereoselective nucleophilic addition.

-

Deprotection: Removal of the tert-butanesulfinyl and Boc protecting groups to yield the final chiral 3-aminoazetidine.

Experimental Protocols

Stage 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

The synthesis of the key ketone precursor can be achieved through the oxidation of the corresponding alcohol.

Protocol 1: TEMPO-Mediated Oxidation [1]

-

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

Dichloromethane (CH₂Cl₂)

-

Potassium bromide (KBr) aqueous solution (e.g., 9.1%)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Potassium bicarbonate (KHCO₃)

-

Sodium hypochlorite (NaClO) aqueous solution (e.g., 12%)

-

-

Procedure:

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in CH₂Cl₂.

-

Cool the solution to a temperature between -15 °C and 5 °C.

-

Sequentially add the aqueous KBr solution (e.g., 0.15 eq) and TEMPO (e.g., 0.02 eq).

-

Slowly add a pre-mixed aqueous solution of KHCO₃ (e.g., 1.8 eq) and NaClO (e.g., 1.5 eq) while maintaining the temperature.

-

Stir the reaction mixture for approximately 30 minutes.

-

Upon completion (monitored by TLC or LC-MS), separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-oxoazetidine-1-carboxylate.

-

| Reactant | M.W. ( g/mol ) | Equivalents |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 173.21 | 1.0 |

| TEMPO | 156.25 | 0.02 |

| Sodium Hypochlorite (NaClO) | 74.44 | 1.5 |

| Potassium Bicarbonate (KHCO₃) | 100.12 | 1.8 |

| Potassium Bromide (KBr) | 119.00 | 0.15 |

Table 1: Reagents for TEMPO-Mediated Oxidation.

Stage 2: Formation of this compound and Nucleophilic Addition

This stage involves the formation of the chiral N-sulfinylimine followed by the crucial diastereoselective nucleophilic addition.

Protocol 2: Synthesis of this compound and Diastereoselective Addition of a Grignard Reagent

-

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

(R)- or (S)-tert-butanesulfinamide

-

Titanium(IV) ethoxide (Ti(OEt)₄) or Copper(II) sulfate (CuSO₄)

-

Anhydrous tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

-

Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium bromide) in a suitable solvent (e.g., THF, Et₂O)

-

-

Procedure:

-

Imine Formation:

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF or CH₂Cl₂, add (R)- or (S)-tert-butanesulfinamide (1.0-1.2 eq).

-

Add a dehydrating agent such as Ti(OEt)₄ (1.5-2.0 eq) or anhydrous CuSO₄ (2.0-3.0 eq).

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the formation of the imine is complete (monitored by TLC, LC-MS, or ¹H NMR).

-

For reactions with CuSO₄, filter off the solid and concentrate the filtrate. The crude imine is often used directly in the next step without further purification.

-

-

Nucleophilic Addition:

-

Dissolve the crude this compound in an anhydrous solvent such as THF or CH₂Cl₂ and cool the solution to a low temperature (e.g., -78 °C, -48 °C).

-

Slowly add the Grignard reagent (1.5-2.0 eq) dropwise, maintaining the low temperature.

-

Stir the reaction mixture at this temperature for several hours until the reaction is complete.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the diastereomerically enriched tert-butyl 3-substituted-3-(tert-butylsulfinylamino)azetidine-1-carboxylate.

-

-

| Reagent/Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Addition of various Grignard reagents to analogous N-sulfinyl imines | Often >90:10 | 60-95 | [2][3] |

| Addition of various organolithium reagents to analogous N-sulfinyl imines | Variable, can be high | 50-90 | [4][5] |

Stage 3: Deprotection to Yield the Chiral Amine

The final step involves the removal of both the tert-butanesulfinyl and the Boc protecting groups.

Protocol 3: Acid-Mediated Deprotection

-

Materials:

-

tert-Butyl 3-substituted-3-(tert-butylsulfinylamino)azetidine-1-carboxylate

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane, or methanolic HCl)

-

Methanol (MeOH) or 1,4-Dioxane

-

-

Procedure:

-

Dissolve the protected amine from Stage 2 in a minimal amount of methanol or 1,4-dioxane.

-

Add a solution of HCl in the chosen solvent (excess, e.g., 5-10 eq).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent and excess HCl under reduced pressure to yield the hydrochloride salt of the chiral 3-substituted-3-aminoazetidine as a solid or oil.

-

The free amine can be obtained by neutralization with a suitable base.

-

Logical Relationships in Stereocontrol

The stereochemical outcome of the nucleophilic addition is dictated by the stereochemistry of the chiral tert-butanesulfinyl group. The generally accepted model involves a six-membered chair-like transition state where the nucleophile attacks the imine carbon from the less sterically hindered face.

Conclusion

The use of this compound as a key intermediate provides a powerful and versatile platform for the asymmetric synthesis of a variety of chiral 3-aminoazetidine derivatives. The protocols outlined in this document offer a comprehensive guide for researchers to access these valuable building blocks with high stereocontrol. The modularity of this approach, allowing for the introduction of diverse substituents via nucleophilic addition, makes it highly attractive for applications in drug discovery and development.

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N- tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: tert-Butyl 3-(tert-butylsulfinylimino)azetidine-1-carboxylate as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of tert-butyl 3-(tert-butylsulfinylimino)azetidine-1-carboxylate as a chiral auxiliary for the asymmetric synthesis of valuable chiral 3-aminoazetidine derivatives. While direct literature on this specific reagent is limited, the protocols provided are based on well-established methodologies for the widely used Ellman's auxiliary (tert-butanesulfinamide) with cyclic ketones.

Introduction

tert-Butyl 3-(tert-butylsulfinylimino)azetidine-1-carboxylate is a chiral imine derived from tert-butyl 3-oxoazetidine-1-carboxylate and the versatile chiral auxiliary, tert-butanesulfinamide (Ellman's auxiliary).[1][2] This reagent serves as a valuable intermediate for the stereoselective synthesis of 3-substituted-3-aminoazetidines, which are important building blocks in medicinal chemistry due to their presence in numerous bioactive molecules.[3] The tert-butylsulfinyl group acts as a powerful chiral directing group, enabling highly diastereoselective nucleophilic additions to the imine carbon.[1] Subsequent removal of the sulfinyl group under mild acidic conditions affords the desired chiral primary amines in high enantiomeric purity.[4]

The general synthetic strategy involves a two-step sequence:

-

Diastereoselective Nucleophilic Addition: A nucleophile adds to the carbon-nitrogen double bond of the chiral N-sulfinylimine, with the stereochemical outcome controlled by the chiral sulfur center.

-

Deprotection: The tert-butylsulfinyl group is cleaved to reveal the free amine.

Synthesis of tert-Butyl 3-(tert-butylsulfinylimino)azetidine-1-carboxylate

The synthesis of the title compound involves the condensation of tert-butyl 3-oxoazetidine-1-carboxylate with an enantiopure tert-butanesulfinamide. Titanium(IV) ethoxide is a commonly used Lewis acid catalyst and dehydrating agent for the formation of N-sulfinylimines from ketones.[5][6]

Caption: Synthesis of the chiral auxiliary.

Experimental Protocol: Synthesis of tert-Butyl 3-((R)-tert-butylsulfinylimino)azetidine-1-carboxylate

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M) is added (R)-tert-butanesulfinamide (1.1 eq).

-

Titanium(IV) ethoxide (2.0 eq) is added dropwise to the stirred solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of brine.

-

The resulting suspension is filtered through a pad of celite, and the filter cake is washed with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-sulfinylimine.

Application in Asymmetric Synthesis: Diastereoselective Addition of a Grignard Reagent

The chiral N-sulfinylimine serves as an excellent electrophile for the diastereoselective addition of various nucleophiles, such as Grignard reagents, to generate a new stereocenter. The stereochemical outcome is dictated by a chelation-controlled transition state, where the magnesium ion of the Grignard reagent coordinates to both the sulfinyl oxygen and the imine nitrogen.

Caption: Asymmetric synthesis workflow.

Experimental Protocol: Diastereoselective Addition of Phenylmagnesium Bromide

-

A solution of tert-butyl 3-((R)-tert-butylsulfinylimino)azetidine-1-carboxylate (1.0 eq) in anhydrous THF (~0.2 M) is cooled to -78 °C under an inert atmosphere.

-

A solution of phenylmagnesium bromide (2.0 eq) in THF is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78 °C for 3-4 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product, the sulfinamide adduct, can be purified by flash column chromatography or used directly in the next step.

Experimental Protocol: Deprotection of the Sulfinyl Group

-

The crude sulfinamide adduct is dissolved in methanol (~0.2 M).

-

A solution of hydrochloric acid in methanol (e.g., 4 M HCl in 1,4-dioxane or acetyl chloride in methanol) is added, and the mixture is stirred at room temperature.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether to precipitate the hydrochloride salt of the desired chiral 3-aminoazetidine.

-

The solid is collected by filtration and washed with diethyl ether to yield the pure product.

Data Presentation

As specific experimental data for tert-butyl 3-(tert-butylsulfinylimino)azetidine-1-carboxylate is not available in the literature, the following table presents representative data for the diastereoselective addition of Grignard reagents to N-tert-butylsulfinylimines of other cyclic ketones to demonstrate the expected high levels of stereocontrol and yields.

| Entry | Cyclic Ketone Precursor | Grignard Reagent | Product Diastereomeric Ratio (dr) | Yield (%) |

| 1 | N-Boc-3-pyrrolidinone | MeMgBr | >98:2 | 85 |

| 2 | N-Boc-4-piperidinone | EtMgBr | 95:5 | 92 |

| 3 | Cyclohexanone | PhMgBr | 97:3 | 88 |

| 4 | Cyclopentanone | VinylMgBr | 96:4 | 78 |

Note: The diastereomeric ratios and yields are highly dependent on the specific substrate, nucleophile, and reaction conditions. The data presented here should be considered as illustrative examples.

Proposed Stereochemical Model

The high diastereoselectivity observed in the addition of Grignard reagents to N-tert-butylsulfinylimines is generally explained by a rigid, six-membered chair-like transition state involving chelation of the magnesium atom to the sulfinyl oxygen and the imine nitrogen.[6] The nucleophile then attacks from the less sterically hindered face of the imine.

Caption: Chelation-controlled transition state.

Note: A proper chemical drawing of the transition state would be more illustrative here. The Graphviz diagram serves as a conceptual representation.

For further information on the vast applications of Ellman's auxiliary, researchers are encouraged to consult comprehensive reviews on the topic.[1][7] The protocols and principles outlined in these resources are highly applicable to the specific chiral auxiliary discussed in these notes and will be invaluable for the successful design and execution of asymmetric syntheses of chiral 3-aminoazetidines.

References

- 1. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nucleophilic Addition to tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide to the synthesis and diastereoselective nucleophilic addition reactions of tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate. This chiral imine is a valuable intermediate for the asymmetric synthesis of 3-substituted azetidines, a structural motif of growing importance in medicinal chemistry. The protocols described herein are based on well-established methodologies for the preparation and reaction of N-tert-butylsulfinyl imines. The tert-butanesulfinyl group serves as a powerful chiral auxiliary, directing the nucleophilic attack to afford high diastereoselectivity in the resulting amine products. Subsequent facile removal of the sulfinyl group under acidic conditions provides access to highly enantioenriched 3-aminoazetidine derivatives.

Synthesis of this compound

The target N-sulfinylimine can be synthesized through the condensation of the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate, with enantiomerically pure tert-butanesulfinamide.

Synthesis of the Ketone Precursor

tert-Butyl 3-oxoazetidine-1-carboxylate is a known compound and can be prepared from tert-butyl 3-hydroxyazetidine-1-carboxylate via oxidation. Several oxidation protocols are available, including Swern oxidation or using TEMPO as a catalyst.[1][2]

Condensation Protocol

This protocol is adapted from standard procedures for the synthesis of N-tert-butylsulfinyl imines.

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

(R)- or (S)-tert-butanesulfinamide

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in anhydrous THF, add (R)- or (S)-tert-butanesulfinamide (1.05 equiv).

-

To the resulting mixture, add titanium(IV) ethoxide (2.0 equiv) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of brine.

-

Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.

-

Separate the organic layer from the filtrate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Caption: Synthesis of the target N-sulfinylimine.

Nucleophilic Addition to this compound

The chiral tert-butanesulfinyl group directs the nucleophilic attack on the imine carbon, leading to the formation of a new stereocenter with high diastereoselectivity. The stereochemical outcome is predictable based on a chelated transition state model, particularly for Grignard reagents in non-coordinating solvents.[3]

General Reaction Scheme

The addition of an organometallic nucleophile (R-M) to the N-sulfinylimine, followed by acidic workup to remove the chiral auxiliary, yields the corresponding 3-substituted-3-aminoazetidine derivative.

References

- 1. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate, a chiral synthetic building block with significant potential in asymmetric synthesis and drug discovery. Due to the limited direct biological data on this specific compound, this document focuses on its synthesis and its primary application as a chiral auxiliary for the stereoselective synthesis of novel amine-containing molecules, particularly those incorporating the valuable azetidine scaffold.

Overview and Potential Applications

This compound belongs to the class of N-sulfinylimines, which are renowned for their utility as chiral ammonia imine synthons.[1] The tert-butanesulfinyl group serves as a powerful chiral auxiliary, enabling highly diastereoselective additions of nucleophiles to the imine carbon. Subsequent facile cleavage of the sulfinyl group provides access to enantiomerically enriched primary amines.[2]

The presence of the azetidine ring, a sought-after motif in medicinal chemistry, makes this compound a particularly attractive starting material for the synthesis of novel, constrained analogues of bioactive molecules. Azetidine derivatives are known to exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3]

Primary Applications Include:

-

Asymmetric Synthesis of Chiral Amines: The core application of this reagent is in the diastereoselective addition of organometallic reagents (e.g., Grignard reagents, organolithiums) to the C=N bond to generate chiral amines.

-

Synthesis of Nitrogen-Containing Heterocycles: The resulting chiral amines can be further elaborated into more complex heterocyclic structures such as pyrrolidines and piperidines.[2][4]

-